molecular formula C22H17Cl2N3O4S B2409658 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide CAS No. 899980-55-3

5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide

Cat. No.: B2409658
CAS No.: 899980-55-3
M. Wt: 490.36
InChI Key: FZVCAQNTNQWPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a quinazolinone moiety, a sulfonamide group, and multiple chloro and methoxy substituents. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

5-chloro-N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O4S/c1-13-25-18-6-4-3-5-16(18)22(28)27(13)15-8-9-17(24)19(12-15)26-32(29,30)21-11-14(23)7-10-20(21)31-2/h3-12,26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVCAQNTNQWPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Chloro and Methoxy Groups: Chlorination and methoxylation reactions are performed on the aromatic rings using reagents such as thionyl chloride for chlorination and sodium methoxide for methoxylation.

    Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The chloro groups on the aromatic rings can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or primary amines under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is investigated for its potential therapeutic effects. It may exhibit antibacterial, antifungal, or anticancer activities due to its ability to interfere with specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptor (EGFR).

Uniqueness

5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is unique due to its combination of a quinazolinone core and a sulfonamide group, which provides a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets compared to simpler sulfonamides or quinazoline derivatives.

Biological Activity

5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is a synthetic compound belonging to the class of quinazolinone derivatives. Quinazolinones are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H17ClN4O5S
  • Molecular Weight : 484.9 g/mol
  • CAS Number : 899758-47-5

The biological activity of 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is primarily attributed to its interaction with specific molecular targets. The compound may inhibit various enzymes and receptors involved in critical biological pathways, leading to its pharmacological effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways.
  • Receptor Modulation : It may interact with receptors associated with pain and inflammation, potentially modulating their activity.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerately effective
Methicillin-resistant S. aureus (MRSA)Effective
Candida albicansModerate effectiveness

Anti-inflammatory Activity

Studies have shown that compounds within the quinazolinone class can exhibit anti-inflammatory effects through COX inhibition. The specific compound may demonstrate comparable efficacy to established anti-inflammatory drugs.

Anticancer Potential

Quinazolinones are being investigated for their anticancer properties due to their ability to modulate cell proliferation pathways. The presence of the quinazolinone moiety in this compound suggests potential anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study assessed the antimicrobial potential of several quinazolinone derivatives against common bacterial strains. The results indicated that compounds with similar structures to 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Evaluation :
    Another research focused on evaluating the anti-inflammatory activity of quinazolinone derivatives through COX inhibition assays. The findings suggested that certain derivatives showed IC50 values lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising therapeutic profile .
  • Anticancer Activity Assessment :
    Research conducted on similar quinazolinone compounds demonstrated their effectiveness in inhibiting cancer cell lines through mechanisms such as apoptosis and inhibition of angiogenesis . This suggests that 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide could possess similar anticancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.